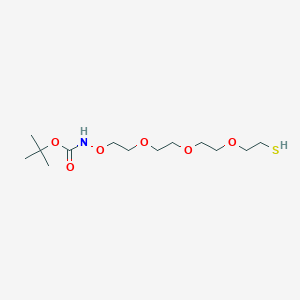
叔丁氧羰基-氨基氧基-聚乙二醇3-硫醇
描述
t-Boc-Aminooxy-PEG3-thiol is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system . This compound contains a tert-butyl (Boc) protected aminooxy group and a thiol group, making it a versatile tool in chemical biology and medicinal chemistry.
科学研究应用
与马来酰亚胺的反应
叔丁氧羰基-氨基氧基-聚乙二醇3-硫醇中的硫醇基团与马来酰亚胺反应 {svg_1} {svg_2} {svg_3}. 这种反应常用于生物缀合,其中两个分子被连接在一起用于生物应用。
与OPSS的反应
叔丁氧羰基-氨基氧基-聚乙二醇3-硫醇也与OPSS(邻吡啶二硫化物)反应 {svg_4} {svg_5} {svg_6}. 这种反应在形成二硫键方面很有用,二硫键对于许多蛋白质的结构和功能至关重要。
与乙烯基砜的反应
叔丁氧羰基-氨基氧基-聚乙二醇3-硫醇中的硫醇基团可以与乙烯基砜反应 {svg_7} {svg_8} {svg_9}. 这种反应常用于聚合物化学领域,用于修饰表面和创建新材料。
与过渡金属表面的反应
叔丁氧羰基-氨基氧基-聚乙二醇3-硫醇与过渡金属表面反应,包括金和银 {svg_10} {svg_11} {svg_12}. 这种特性在纳米技术领域特别有用,它可以用于修饰纳米粒子的表面以用于各种应用,如药物递送和生物传感。
在温和酸性条件下的脱保护
叔丁氧羰基-氨基氧基-聚乙二醇3-硫醇中受保护的氨基氧基可以在温和酸性条件下脱保护 {svg_13} {svg_14} {svg_15}. 这一特性允许控制释放氨基氧基基团,该基团可以
作用机制
Target of Action
t-Boc-Aminooxy-PEG3-thiol, also known as Boc-Aminooxy-PEG3-thiol, is a crosslinker containing a t-Boc-aminooxy group and a thiol group . The primary targets of this compound are maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold . These targets are often used in the development of PROTACs , which are molecules designed to degrade specific proteins within cells .
Mode of Action
The thiol group in t-Boc-Aminooxy-PEG3-thiol reacts with its targets (maleimide, OPSS, vinylsulfone, and transition metal surfaces) to form stable bonds . The protected aminoxy group can be deprotected under mild acidic conditions , allowing for further reactions or modifications.
Biochemical Pathways
t-Boc-Aminooxy-PEG3-thiol is used in the synthesis of PROTACs . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . This allows for the selective removal of specific proteins within cells .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of t-Boc-Aminooxy-PEG3-thiol is the formation of stable bonds with its targets, enabling the synthesis of PROTACs . These PROTACs can then selectively degrade specific proteins within cells , altering cellular functions based on the proteins targeted.
Action Environment
The action of t-Boc-Aminooxy-PEG3-thiol is influenced by environmental factors such as pH. The protected aminoxy group in the compound can be deprotected under mild acidic conditions , suggesting that the compound’s reactivity and efficacy may be influenced by the acidity of its environment. Furthermore, the hydrophilic PEG spacer in the compound increases its solubility in aqueous media , suggesting that the compound’s action may also be influenced by the polarity and hydration of its environment.
生化分析
Biochemical Properties
t-Boc-Aminooxy-PEG3-thiol plays a significant role in biochemical reactions due to its ability to form crosslinks. The thiol group in t-Boc-Aminooxy-PEG3-thiol interacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces . These interactions are crucial for the formation of crosslinks in biochemical reactions .
Molecular Mechanism
The molecular mechanism of action of t-Boc-Aminooxy-PEG3-thiol involves the formation of crosslinks. The thiol group in t-Boc-Aminooxy-PEG3-thiol reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces . This reaction leads to the formation of crosslinks, which can influence the structure and function of biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
t-Boc-Aminooxy-PEG3-thiol is synthesized through a series of chemical reactions involving the protection and deprotection of functional groupsThe Boc group is used to protect the aminooxy group during the synthesis.
Step 1: Synthesis of PEG3 backbone.
Step 2: Introduction of the aminooxy group.
Step 3: Protection of the aminooxy group with a Boc group.
Step 4: Introduction of the thiol group.
Industrial Production Methods
Industrial production of t-Boc-Aminooxy-PEG3-thiol involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
t-Boc-Aminooxy-PEG3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions with electrophiles.
Deprotection: The Boc group can be removed under acidic conditions to expose the free aminooxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (T
属性
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO6S/c1-13(2,3)20-12(15)14-19-9-8-17-5-4-16-6-7-18-10-11-21/h21H,4-11H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNYOZOKVXNUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




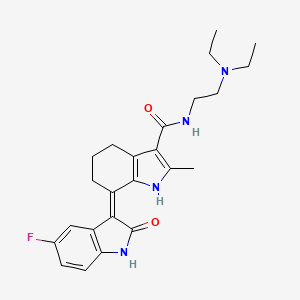
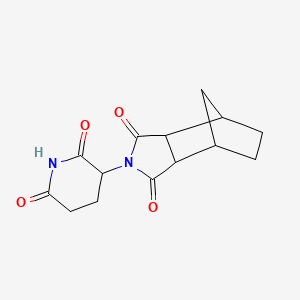
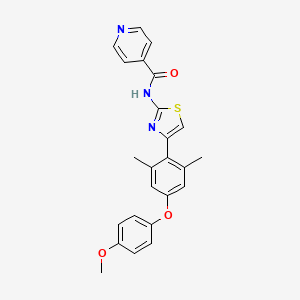
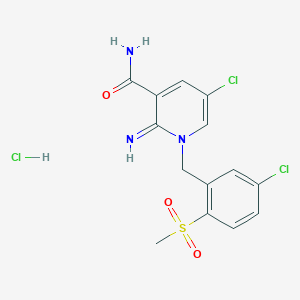
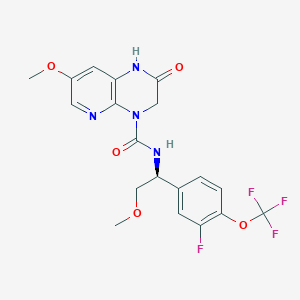
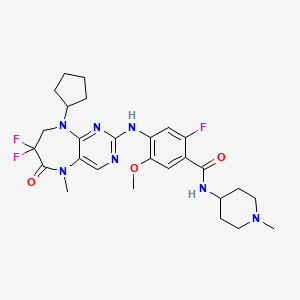

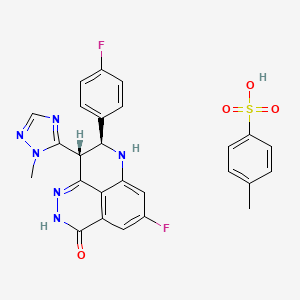
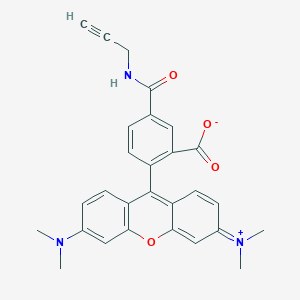
![5-(6-aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B611137.png)
